4-(3-Chloro-4-methylphenyl)piperidine

Lipophilicity Physicochemical property prediction ADME profiling

For medicinal chemistry teams requiring a 4-arylpiperidine building block with a defined Cl/CH₃ substitution pattern, 4-(3-chloro-4-methylphenyl)piperidine (CAS 899359-30-9) fills a critical gap. Its computed LogP of ~3.20 sits between simpler 4-chloro and 4-methyl analogs, directly enabling systematic lipophilicity SAR studies on CNS targets. The free secondary amine offers a synthetic handle absent in N-arylated regioisomers. - Multi-vendor sourcing (≥97% purity) ensures supply chain resilience. - Cold storage (2-8°C) requirement; factor refrigerated shipping into logistics plans.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
Cat. No. B13537517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-methylphenyl)piperidine
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCNCC2)Cl
InChIInChI=1S/C12H16ClN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
InChIKeyGVGVDUXCDAEGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-4-methylphenyl)piperidine: Identity & Research-Grade Specifications


4-(3-Chloro-4-methylphenyl)piperidine (CAS 899359-30-9) is a 4-aryl-substituted piperidine derivative with the molecular formula C12H16ClN (MW 209.72 g/mol). It features a secondary piperidine amine at the 4-position of a phenyl ring that bears chlorine at the meta (3-) position and a methyl group at the para (4-) position. The compound is commercially available at 97–98% purity and is supplied for research and further manufacturing use . Its computed logP of approximately 3.20 reflects moderate lipophilicity intermediate between that of simpler 4-arylpiperidine analogs. The compound is classified as a harmful/irritant (H302, H315, H319, H335) requiring standard laboratory handling precautions .

1
Unique 3-Cl,4-CH₃ substitution pattern Defined Cl/CH₃ orientation for SAR studies where mono-substituted analogs are not suitable.
2
Free secondary amine for diversification Supports amide coupling, reductive amination, and urea formation as a synthetic handle.
3
Multi-supplier availability at 97–98% purity Consistent specification across vendors reduces procurement risk for multi-step synthesis.

Non-Interchangeable 4-Arylpiperidine Analogs: The 3-Chloro-4-methyl Pattern


The 4-arylpiperidine scaffold is a privileged fragment in medicinal chemistry used across multiple target classes, including sigma receptors, monoamine transporters, and kinase inhibitors [1]. However, even subtle changes to the aryl substitution pattern can produce large shifts in lipophilicity, target affinity, and metabolic stability [2]. The specific 3-chloro-4-methylphenyl substituent on the piperidine 4-position introduces a unique combination of electron-withdrawing (–Cl) and electron-donating (–CH₃) groups in a meta/para arrangement that is not replicated by any single-substituent analog. This directly impacts computed logP and the compound's hydrogen-bonding profile. For researchers seeking a building block with a defined Cl/CH₃ orientation at the phenyl ring while retaining a free secondary amine on the piperidine, simpler analogs such as 4-(4-chlorophenyl)piperidine, 4-(4-methylphenyl)piperidine, or 4-(3-chlorophenyl)piperidine cannot serve as drop-in replacements [3].

!

Cl/CH₃ combination cannot be replicated by single-substituent analogs

4-(4-Chlorophenyl)piperidine and 4-(4-methylphenyl)piperidine lack the balanced electronic profile of the 3-chloro-4-methyl pattern, which may shift target affinity and lipophilicity.

!

Connectivity variants differ critically in amine character

N-Aryl regioisomer (1-(3-chloro-4-methylphenyl)piperidine) replaces the secondary amine with a tertiary aniline, eliminating the H-bond donor required for many derivatization strategies.

!

LogP difference of 0.4–0.7 units relative to analogs

This intermediate lipophilicity occupies a distinct physicochemical space; the target is not a drop-in replacement for more lipophilic 4-chloro or less lipophilic 4-methyl analogs in property-calibrated libraries.

Quantitative Differentiation vs. Closest Analogs


LogP: Intermediate Lipophilicity Between Chloro and Methyl Analogs

Computed logP for 4-(3-chloro-4-methylphenyl)piperidine is 3.20 , placing it intermediate between the more lipophilic 4-(4-chlorophenyl)piperidine (logP ≈ 3.94 [1]) and the less lipophilic 4-(4-methylphenyl)piperidine (logP ≈ 2.79 [2]). This represents a ΔlogP of approximately +0.41 relative to the methyl-only analog and –0.74 relative to the chloro-only analog. The balanced contribution of the lipophilic chlorine and the moderately polar methyl group in a 3,4-disubstituted pattern produces a logP value distinct from either mono-substituted comparator.

LogP: Intermediate Lipophilicity
Cross-study comparable
LogP = 3.20
Target: 3.20 4-(4-Cl-Ph): ~3.94 4-(4-CH₃-Ph): ~2.79
Occupies distinct lipophilicity space between chloro and methyl mono-substituted analogs.
ΔlogP ≈ +0.41 vs. 4-methyl; –0.74 vs. 4-chloro. Computed values; salt-form or method differences may apply.
Lipophilicity Physicochemical property prediction ADME profiling

Substitution Pattern Specificity: 3-Chloro-4-methyl vs. Regioisomers

Three structurally related compounds share the molecular formula C12H16ClN (MW 209.71) but differ critically in connectivity: (1) 4-(3-chloro-4-methylphenyl)piperidine (target; 4-arylpiperidine, Cl meta/CH₃ para) ; (2) 4-(3-chlorophenyl)-4-methylpiperidine (4-aryl-4-methylpiperidine, Cl meta only) ; and (3) 1-(3-chloro-4-methylphenyl)piperidine (N-arylpiperidine, Cl meta/CH₃ para, tertiary amine) . The target compound is the only one that positions the 3-chloro-4-methylphenyl group at the piperidine 4-position while retaining a free secondary amine (NH). The 4-methyl variant (2) moves the methyl to the piperidine ring itself, altering both the amine environment and the conformational landscape. The N-aryl variant (3) replaces the secondary amine with a tertiary aniline-type nitrogen, eliminating the hydrogen-bond donor capacity of the piperidine NH.

Substitution Pattern Specificity
Context-dependent
Target: 4-(3-Cl-4-CH₃-Ph)piperidine (2° amine, 1 HBD)
4-(3-Cl-Ph)-4-CH₃-piperidine (4-aryl-4-methyl)
1-(3-Cl-4-CH₃-Ph)piperidine (N-aryl, 0 HBD)
Only the target provides a free secondary NH among C₁₂H₁₆ClN regioisomers.
Decisive for diversification via amide/urea coupling. HBD: H-bond donor.
Regioisomer differentiation Fragment-based drug design SAR building block

Commercial Purity Across Multiple Suppliers

The target compound is available at a minimum purity specification of 97% to 98% from multiple independent suppliers. This is comparable to the purity grades reported for key analogs: 4-(3-chlorophenyl)piperidine·HCl is listed at 97% , and 4-(4-chlorophenyl)piperidine at 96–98% [1]. The consistent availability of the target compound at ≥97% purity across suppliers reduces batch-to-batch variability risk for reproducible synthesis campaigns, positioning it on par with more established 4-arylpiperidine building blocks despite its more specialized substitution pattern.

Commercial Purity Specification
Data to verify
97–98% across multiple independent suppliers
On par with established 4-arylpiperidine building blocks; reduces batch-variability risk.
Individual batch purity may vary; request CoA for critical synthesis campaigns.
Chemical procurement Quality specification Reproducibility

Cold Storage Requirement vs. Ambient-Stable Analogs

Multiple suppliers specify storage at 2–8°C in sealed, dry conditions for 4-(3-chloro-4-methylphenyl)piperidine , while 4-(4-chlorophenyl)piperidine as a free base is reported as a solid at 20°C with a melting point of 204–208°C and is listed at room temperature storage by some vendors . The recommended cold storage for the target compound may reflect a lower melting point or greater sensitivity to thermal degradation compared to the higher-melting 4-(4-chlorophenyl)piperidine. This has direct implications for shipping logistics and laboratory storage protocols.

Storage Requirement
Supporting evidence
2–8°C, sealed, dry vs. ambient-stable 4-(4-Cl-Ph)piperidine (mp 204–208°C)
Cold-chain shipping and storage required; factor into procurement timelines.
May reflect lower melting point or thermal sensitivity relative to higher-melting analogs.
Storage stability Supply chain logistics Compound handling

Patent Literature in Sigma Receptor and CNS Programs

4-Substituted phenylpiperidines, including those bearing 3-chloro-4-methylphenyl substitution, appear in patent filings covering sigma receptor ligands for CNS disorders [1] and piperidine-based CCR5 antagonists . While no patent claims 4-(3-chloro-4-methylphenyl)piperidine as a final active pharmaceutical ingredient, its structural motif appears in the Markush structures and exemplified compound lists of patents directed to sigma-1/sigma-2 receptor modulation and neurokinin receptor antagonism. In contrast, the simpler 4-(4-chlorophenyl)piperidine scaffold is more extensively precedented in monoamine transporter inhibitor programs [2]. The patent activity around the 3-chloro-4-methylphenyl motif suggests a targeted interest in this specific substitution pattern for tuning receptor subtype selectivity—a niche that the simpler analogs may not adequately address.

Patent Landscape
Class-level inference
3-Cl-4-CH₃-phenylpiperidine motif appears in sigma receptor and CCR5 antagonist patent filings.
Supports targeted interest in this substitution pattern for CNS receptor selectivity.
No direct comparative biological data available for the exact target compound in the same assay.
Sigma receptor CNS drug discovery Patent evidence

4-(3-Chloro-4-methylphenyl)piperidine: Research & Industrial Use Cases


Sigma Receptor & CNS Target SAR Exploration

When structure–activity relationship studies require systematic variation of the 4-aryl substituent on a piperidine scaffold, 4-(3-chloro-4-methylphenyl)piperidine provides a logP of approximately 3.20 that is distinct from the 4-chloro analog (logP ~3.94) and the 4-methyl analog (logP ~2.79) . This intermediate lipophilicity, combined with the free secondary amine handle, makes it a rational choice for probing the lipophilic tolerance of sigma receptors, CCR5, or other CNS targets where the 3-chloro-4-methylphenyl motif has patent precedent [1]. The compound's 1 H-bond donor and 1 H-bond acceptor profile also align with fragment-like property guidelines for CNS drug discovery .

Diversification via Secondary Amine Handle

Unlike the N-arylated regioisomer 1-(3-chloro-4-methylphenyl)piperidine (CAS 1000339-31-0), which presents a tertiary aniline nitrogen with zero H-bond donor capacity, the target compound retains a secondary piperidine NH available for amide bond formation, sulfonamide synthesis, reductive amination, or urea coupling . For library synthesis or parallel chemistry campaigns that require a 3-chloro-4-methylphenyl group at a fixed distance from a diversifiable amine, 4-(3-chloro-4-methylphenyl)piperidine is the only C12H16ClN isomer that satisfies both structural requirements simultaneously.

Physicochemical Property Calibration in Library Design

In property-driven library design, the target compound offers a computed logP (3.20) that bridges the gap between the more lipophilic 4-chlorophenylpiperidines (logP ~3.94) and the less lipophilic 4-methylphenylpiperidines (logP ~2.79) . This enables medicinal chemists to fine-tune lipophilicity without altering the core piperidine scaffold. The compound also provides a topological polar surface area (tPSA) and H-bond donor/acceptor count consistent with lead-like chemical space, making it a valuable calibration point when constructing logP-activity correlations across a congeneric series [1].

Multi-Supplier Sourcing and Quality Assurance

The compound is stocked by multiple independent suppliers (Fluorochem, AKSci, ChemScene, Leyan, CymitQuimica/Biosynth) at consistent purity specifications of 97–98% . For research organizations requiring supply chain resilience, this multi-vendor availability reduces the risk of single-supplier dependency. Procurement teams should note the recommended cold storage (2–8°C) requirement and factor refrigerated shipping into ordering timelines, particularly for international shipments where customs clearance may exceed ambient stability windows [1].

Application
Selection Property
Validation Focus
Sigma Receptor / CNS Target SAR
Intermediate computed logP (~3.20) and patent-precedented 3-Cl-4-CH₃ motif
Lipophilicity tolerance and receptor-subtype selectivity within CNS target space
Amine Diversification / Library Synthesis
Free secondary piperidine NH as a synthetic handle
Amide, sulfonamide, or urea coupling efficiency without HBD loss
Property-Driven Library Design
LogP bridging between 4-chloro and 4-methyl analogs without scaffold change
Lipophilic efficiency and logP-activity correlation consistency
Multi-Supplier Procurement
≥97% purity across multiple vendors; refrigerated storage requirement
Supply chain resilience and cold-chain logistics planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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